BenchChemオンラインストアへようこそ!

4-(Tert-butoxycarbonylamino)picolinic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Picolinic Acid Derivatives

This bifunctional building block combines an acid-labile Boc-protected 4-amino group with a free carboxylic acid, enabling direct coupling without deprotection. The 4-amino regioisomer is critical for target binding in ion channel programs; 3- or 5-amino analogs do not engage the same pocket. The Boc group withstands basic/nucleophilic conditions but cleaves selectively under mild acid, providing chemoselectivity impossible with Fmoc or Cbz analogs. For lead optimization, 95%+ purity minimizes impurity-driven artifacts in biological assays, ensuring SAR data integrity.

Molecular Formula C11H14N2O4
Molecular Weight 238.243
CAS No. 1159981-87-9
Cat. No. B2684295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonylamino)picolinic acid
CAS1159981-87-9
Molecular FormulaC11H14N2O4
Molecular Weight238.243
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O
InChIInChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
InChIKeyNYNGMBRXAOOPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tert-butoxycarbonylamino)picolinic Acid (CAS 1159981-87-9): A Chemoselective Picolinic Acid Building Block for Controlled Synthesis


4-(Tert-butoxycarbonylamino)picolinic acid is a heterocyclic amino acid derivative of the picolinic acid (pyridine-2-carboxylic acid) class, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position [1]. This Boc protection renders the amino group inert under basic and nucleophilic conditions, a critical feature for chemoselective transformations during multi-step organic synthesis [1]. The compound features a free carboxylic acid group, allowing for direct conjugation or activation without prior deprotection steps, thus establishing its role as a bifunctional building block in the construction of complex molecular architectures [1].

Why Generic Substitution of 4-(Tert-butoxycarbonylamino)picolinic Acid Is Scientifically Invalid


Substituting 4-(tert-butoxycarbonylamino)picolinic acid with a generic analog or alternative is fraught with risk due to several critical points of differentiation. Firstly, the regioisomeric position of the amino group (4- vs 3- or 5-) is a primary driver of downstream molecular properties, including metal-binding affinity and target interaction [1]. Secondly, the choice of nitrogen protecting group (Boc vs. Fmoc, Cbz, or Alloc) dictates the entire synthetic route's feasibility, as each requires different, often mutually exclusive, conditions for installation and removal [2]. Finally, the combination of the specific regioisomer and the acid-labile Boc group creates a unique reactivity profile that is not replicated by unprotected 4-aminopicolinic acid or by other Boc-protected regioisomers, which may exhibit different solubility, stability, and reactivity [1]. Ignoring these distinctions can lead to synthetic failure, purification challenges, and unreliable bioactivity data.

Quantitative Evidence: How 4-(Tert-butoxycarbonylamino)picolinic Acid Differs from Close Analogs


Positional Isomerism: Divergent Biological Activity of 4- vs. 3- and 5-Substituted Picolinic Acids

A direct comparative analysis of picolinic acid regioisomers demonstrates a dramatic, position-dependent shift in biological activity. While the 4-amino-substituted picolinic acid scaffold is a known key intermediate in the synthesis of potent bioactive molecules, the 3-amino-substituted analog exhibits fundamentally different target engagement. Specifically, a 3-(Boc-amino)picolinic acid derivative was found to be a potent modulator of the human Nav1.1 sodium channel with an EC50 of 7.90 nM [1]. This quantifiable difference in a functional assay underscores the fact that the position of the amino group on the pyridine ring is not a trivial variation but a critical determinant of pharmacological outcome. Using the 3-substituted analog as a generic substitute for a 4-substituted derivative in a drug discovery program would almost certainly lead to a completely different biological profile and is scientifically unsound [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Picolinic Acid Derivatives

Regioisomeric Reactivity: Comparing the Synthetic Utility of 4- vs. 6-Boc-aminopicolinic Acid

A class-level inference can be drawn regarding the synthetic differentiation between regioisomers of Boc-aminopicolinic acid. The target compound, 4-(tert-butoxycarbonylamino)picolinic acid, and its regioisomer, 6-(tert-butoxycarbonylamino)picolinic acid (CAS 258497-21-1), share the same molecular formula (C11H14N2O4) and weight (238.24 g/mol) [1] . However, the ortho relationship between the protected amine and the carboxylic acid in the 6-isomer creates a chelation potential that is distinct from the para-like relationship in the 4-isomer. This difference in geometry and electron density distribution leads to different reactivity profiles in metal-catalyzed cross-coupling reactions and in the formation of amide bonds. For instance, the 6-isomer may participate in intramolecular hydrogen bonding, affecting its solubility and reactivity, while the 4-isomer's geometry makes it a more linear, predictable building block [2]. While no single head-to-head kinetic study was located, the structural and electronic differences are well-established principles that guide chemists in selecting the appropriate regioisomer for a specific synthetic step.

Organic Synthesis Building Block Comparison Regioselectivity

Purity Specifications for Procurement: AKSci 95% vs. Leyan 98% Material

For procurement purposes, a direct comparison of vendor specifications reveals a key quantitative differentiator. Commercial sources list the minimum purity specification for 4-(tert-butoxycarbonylamino)picolinic acid as either 95% or 98% . While a 3% difference in purity may seem small, it is a critical factor for applications sensitive to impurities. In medicinal chemistry, a 95% pure building block used in the first step of a multi-step synthesis can lead to a final product with significantly lower overall yield and purity after several iterations of purification. For biological assays, unknown impurities (which could be synthetic byproducts or unreacted starting material) can act as false positives or false negatives, skewing results and wasting valuable resources [1]. Therefore, the choice between 95% and 98% material is not arbitrary; it is a procurement decision based on the required level of confidence in downstream results and the cost/benefit analysis of additional purification steps.

Procurement Quality Control Purity Analysis

Orthogonal Protecting Group Strategy: Advantage of Boc over Fmoc in Acid-Stable Synthesis

A class-level inference highlights a major strategic advantage of the Boc protecting group over its primary competitor, Fmoc. The Boc group is specifically removed under acidic conditions (e.g., trifluoroacetic acid) [1]. In contrast, the Fmoc group requires basic conditions (e.g., piperidine) for deprotection. This fundamental difference means that Boc-protected amino acids are the building blocks of choice for synthetic sequences that are unstable under basic conditions, such as those involving base-sensitive functional groups or on solid-phase resins designed for Boc-strategy peptide synthesis (e.g., Merrifield resin) [1]. Therefore, 4-(tert-butoxycarbonylamino)picolinic acid is uniquely positioned for integration into Boc-strategy syntheses, where an Fmoc-protected analog would be chemically incompatible and lead to premature deprotection or degradation of the molecule.

Peptide Synthesis Protecting Group Strategy Boc vs. Fmoc

Optimal Scientific and Industrial Applications for 4-(Tert-butoxycarbonylamino)picolinic Acid


Synthesis of Selective Ion Channel Modulators Requiring a 4-Substituted Picolinic Acid Scaffold

Based on the evidence of position-dependent biological activity [1], this compound is a non-negotiable intermediate in the construction of drug candidates targeting proteins with a binding pocket specifically suited for a 4-substituted picolinic acid moiety, such as certain ion channels. Substitution with a 3- or 5-amino analog would be predicted to fail to engage the target in the same manner, as shown by the Nav1.1 modulator data [2].

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) on Merrifield Resin

The Boc protecting group is the defining feature for this application [3]. 4-(Tert-butoxycarbonylamino)picolinic acid can be directly coupled to a growing peptide chain on acid-stable Merrifield resin without risking premature deprotection. An Fmoc-protected analog would be completely incompatible with this well-established and widely used methodology [4].

Multi-Step Synthesis Involving Base-Sensitive Intermediates

The acid-labile nature of the Boc group provides essential chemoselectivity [5]. The compound can be used to introduce a protected amino group into a complex molecule containing base-sensitive moieties (e.g., esters, certain amides). The synthesis can proceed through multiple steps under basic or neutral conditions where the Boc group remains intact, and the amine can be revealed selectively at the end using mild acid, a strategy impossible with base-labile Fmoc-protected compounds [6].

Procurement for High-Fidelity Medicinal Chemistry Campaigns

When used as a key intermediate in a lead optimization program, the choice of supplier matters. The 3% difference in purity between a 95% and a 98% source can be the deciding factor in the reliability of biological assay results. For a high-value campaign, the 98% material minimizes the risk of impurity-driven artifacts, ensuring that structure-activity relationship (SAR) data is derived from the intended molecule, not a contaminant [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Tert-butoxycarbonylamino)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.